Precise Regioisomeric Substitution Pattern is Essential for Potency of R547 Kinase Inhibitor
The 2,3-difluoro-6-methoxyphenyl moiety is a critical pharmacophoric element in the clinical-stage CDK inhibitor R547. In a comprehensive structure-activity relationship (SAR) study, compound 39 (R547), which incorporates the 2,3-difluoro-6-methoxyphenyl group, exhibited the most potent CDK inhibitory activities among all evaluated analogs. In contrast, compounds with other substitution patterns, including alternative regioisomers, showed significantly reduced potency or were inactive [1]. The quantitative binding data demonstrates that the precise 2,3-difluoro-6-methoxy arrangement is non-negotiable for achieving the picomolar binding affinities observed for R547.
| Evidence Dimension | CDK Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.001 µM (CDK1), 0.003 µM (CDK2), 0.001 µM (CDK4) for R547 containing the 2,3-difluoro-6-methoxyphenyl group |
| Comparator Or Baseline | Other diaminopyrimidine analogs with different phenyl substitution patterns |
| Quantified Difference | R547 was identified as the most potent analog among a series, with Ki values in the low nanomolar to picomolar range. Alternative substitution patterns led to a significant loss of activity. |
| Conditions | In vitro cell-free kinase assays |
Why This Matters
This demonstrates that for the synthesis of the highly potent R547 lead compound, 2,3-difluoro-6-methoxyphenol is the required and optimal starting material; substitution with a different regioisomer would yield a less potent or inactive compound, compromising the research or development program.
- [1] DePinto, W., Chu, X. J., Yin, X., Smith, M., Packman, K., Goelzer, P., ... & Lovey, A. (2006). In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. Molecular Cancer Therapeutics, 5(11), 2644-2658. View Source
